4-Hexylpiperidine hydrochloride
Overview
Description
4-Hexylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a hexyl group attached to the piperidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocyclic ring with one nitrogen atom. Piperidine derivatives are important in the field of medicinal chemistry and drug discovery . They are present in a variety of pharmaceuticals and natural alkaloids .
Targets and Mode of Action
For example, Biperiden, a piperidine derivative, is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylpiperidine hydrochloride typically involves the alkylation of piperidine with a hexyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting 4-Hexylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Hexylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the hexyl group.
4-Methylpiperidine: A similar compound with a methyl group instead of a hexyl group.
4-Phenylpiperidine: Contains a phenyl group attached to the piperidine ring.
Uniqueness: 4-Hexylpiperidine hydrochloride is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in specific applications where the hexyl group enhances the compound’s performance or interaction with other molecules.
Properties
IUPAC Name |
4-hexylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOKKOXGCJHJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019852-10-8 | |
Record name | 4-hexylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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